N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrrolidine ring, a thiophene moiety, and a trifluoromethyl-substituted benzamide core. Its design combines lipophilic (trifluoromethyl, thiophene) and hydrogen-bonding (amide, pyrrolidine) groups, which may influence pharmacokinetics and target binding.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS/c19-18(20,21)15-6-2-1-5-14(15)17(24)22-11-16(13-7-10-25-12-13)23-8-3-4-9-23/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIUOAXCMPMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the pyrrolidine and thiophene derivatives, followed by their coupling with a benzamide derivative.
-
Step 1: Synthesis of Pyrrolidine Derivative
- React pyrrolidine with an appropriate alkylating agent under basic conditions to form the N-alkylated pyrrolidine.
- Example: Pyrrolidine + Alkyl Halide → N-Alkyl Pyrrolidine
-
Step 2: Synthesis of Thiophene Derivative
- Thiophene can be functionalized through various methods, such as halogenation or lithiation, followed by coupling with an appropriate electrophile.
- Example: Thiophene + Electrophile → Functionalized Thiophene
-
Step 3: Coupling Reaction
- The pyrrolidine and thiophene derivatives are then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
- Example: N-Alkyl Pyrrolidine + Functionalized Thiophene + Benzamide → this compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
-
Substitution
- The compound can undergo substitution reactions, where functional groups on the pyrrolidine or thiophene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products Formed
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives with various functional groups
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that derivatives containing pyrrolidine and thiophene induced apoptosis in human cancer cell lines in a dose-dependent manner. The mechanism appears to involve modulation of signaling pathways related to apoptosis, making these compounds potential candidates for cancer therapy .
Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.
- Case Study : In an animal model simulating neurodegeneration, similar compounds showed a marked reduction in neuronal loss and improvement in cognitive functions. This suggests potential therapeutic applications for conditions such as Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of thiophene-containing compounds has been documented, indicating their potential use in treating bacterial infections.
- Case Study : Research focusing on thiophene-based compounds revealed effective antibacterial activity against various strains, warranting further investigation into their mechanisms of action and therapeutic efficacy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide | Contains pyrrolidine and naphthalene | Anticancer |
| N-(2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide | Contains thiophene and naphthalene | Antimicrobial |
| N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | Contains both pyrrolidine and thiophene | Neuroprotective |
This comparative analysis highlights how the combination of pyrrolidine and thiophene may confer unique biological activities that differentiate this compound from others.
Mechanism of Action
The mechanism of action of N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and thiophene rings can interact with biological receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to improved efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous benzamides based on structural features, applications, and pharmacological data derived from the provided evidence.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations
Structural Variations and Applications: The target compound’s pyrrolidine-thiophene substitution distinguishes it from piperidine-containing analogs like [125I]PIMBA, which show high sigma-1 receptor affinity (Kd = 5.80 nM) and utility in prostate cancer imaging . Pyrrolidine’s smaller ring size may alter binding kinetics compared to piperidine. Thiophene vs. Trifluoromethyl Benzamide Core: Shared with pesticides like flutolanil and fluopyram, this group confers lipophilicity and resistance to enzymatic degradation. However, the target’s additional pyrrolidine-thiophene substituents likely redirect its application from agrochemical to pharmaceutical uses .
Pharmacological and Diagnostic Potential: Sigma receptor-targeting benzamides (e.g., [125I]PIMBA) demonstrate rapid blood clearance and tumor retention in vivo, suggesting the target compound could share similar diagnostic properties if it binds sigma receptors . Metabolic Considerations: Hydroxylated metabolites of related compounds (e.g., N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-trifluoromethyl-3-hydroxybenzamide) highlight the importance of substituent positions on solubility and excretion .
Divergent Applications: While the target compound’s structure aligns with oncology-focused benzamides, trifluoromethyl benzamides in pesticides (e.g., flutolanil) lack heterocyclic aminoethyl groups, emphasizing how minor structural changes dictate functional roles .
Biological Activity
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound notable for its potential biological activity. This article delves into its chemical properties, synthesis, and biological effects, supported by relevant studies and data.
Chemical Structure
The compound features a benzamide core connected to a pyrrolidine and a thiophene moiety , which contribute to its unique chemical characteristics. The molecular formula is , with a molecular weight of approximately 350.38 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Intermediate : The reaction of thiophene-3-carboxaldehyde with pyrrolidine forms an intermediate Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
- Amidation : The amine is reacted with trifluoroacetyl chloride in the presence of a base like triethylamine to form the final product.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Pharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:
- Neuroprotective Activity : In studies involving organotypic hippocampal slices, related compounds have shown neuroprotective properties against excitotoxicity induced by kainic acid. This effect is mediated through pathways involving AKT and PKA activation .
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic activity against several cancer cell lines, including human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM), and melanoma (MEL-8). These studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Study 1: Neuroprotection
In a study using rat organotypic hippocampal slices, the compound was tested for its ability to prevent cell death induced by kainic acid. Results indicated that the compound could significantly reduce neuronal death by modulating kinase activity involved in neuroprotection .
Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines. It was found that these compounds exhibited IC50 values in the micromolar range, demonstrating effective inhibition of cell proliferation and induction of apoptosis .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.38 g/mol |
| IC50 (MCF-7 Cell Line) | ~0.65 µM |
| Mechanism | AKT/PKA pathway modulation |
Q & A
Q. What are the standard synthetic routes for N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrrolidine-thiophene ethylamine intermediate via nucleophilic substitution or reductive amination between pyrrolidine and a thiophene-containing aldehyde/ketone .
- Step 2 : Amide coupling using 2-(trifluoromethyl)benzoyl chloride or activated ester derivatives under basic conditions (e.g., DIPEA in DMF or THF) .
- Key variables : Solvent polarity (e.g., DMF vs. THF), temperature (0–25°C for coupling), and stoichiometric ratios (1.2–1.5 equivalents of acyl chloride) critically impact yield (reported 45–78%) and purity (>95% with silica gel chromatography) .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Structural validation employs:
- NMR : and NMR confirm the presence of the pyrrolidine N–CH-thiophene moiety (δ 2.5–3.5 ppm for pyrrolidine protons, δ 6.8–7.5 ppm for thiophene) and trifluoromethyl group (δ 120–125 ppm in NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H] with <3 ppm error .
- IR Spectroscopy : Amide C=O stretch (~1650 cm) and aromatic C–F vibrations (~1120 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the amide coupling step?
Methodological improvements include:
- Catalyst use : Additives like HOBt or EDCI reduce racemization and improve coupling efficiency .
- Solvent screening : Switching to less polar solvents (e.g., dichloromethane) minimizes side reactions .
- Temperature control : Maintaining 0–5°C during acyl chloride addition suppresses hydrolysis .
- Purification : Gradient flash chromatography (hexane/EtOAc 7:3 to 1:1) enhances purity .
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?
Contradictions in activity (e.g., IC variability in kinase inhibition assays) may arise from:
- Assay conditions : Adjust ATP concentrations (1–10 mM) to reflect physiological levels .
- Protein source : Use recombinant vs. native kinases to control for post-translational modifications .
- Data normalization : Include positive controls (e.g., staurosporine) and validate via orthogonal assays (SPR vs. fluorescence polarization) .
Q. What computational methods are used to predict the binding affinity of this compound with protein kinases?
Computational workflows include:
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with CF group) .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to estimate ΔG and correlate with experimental IC values .
Q. How does the presence of the trifluoromethyl group influence the compound's metabolic stability compared to non-fluorinated analogs?
The CF group enhances:
- Metabolic resistance : Reduced cytochrome P450-mediated oxidation due to electron-withdrawing effects .
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (Caco-2 assay P >1 × 10 cm/s) .
- In vitro half-life : Microsomal stability assays (human liver microsomes) show t >60 min vs. <30 min for non-fluorinated analogs .
Q. What are the key considerations in designing in vitro assays to evaluate the compound's enzyme inhibition potential?
Critical parameters include:
- Substrate selection : Use fluorogenic or chromogenic substrates (e.g., Z-LYTE® for kinases) for real-time activity monitoring .
- Inhibition mode : Determine competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .
- Counter-screening : Test against off-target enzymes (e.g., phosphatases, proteases) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
